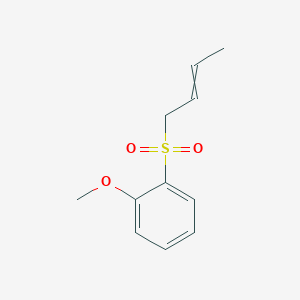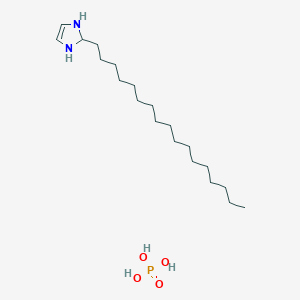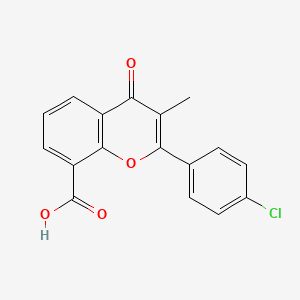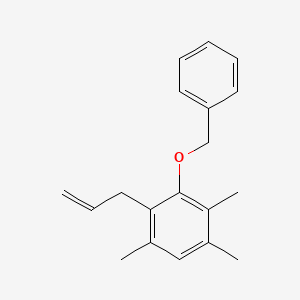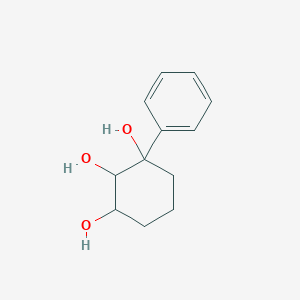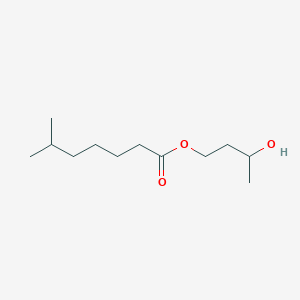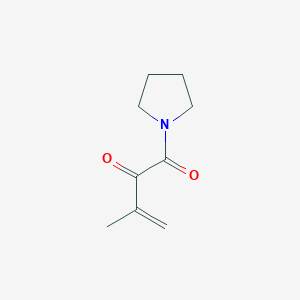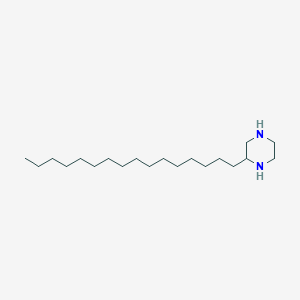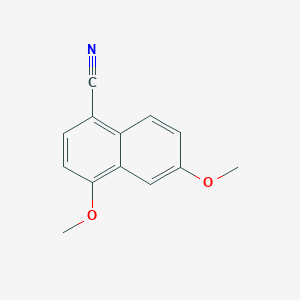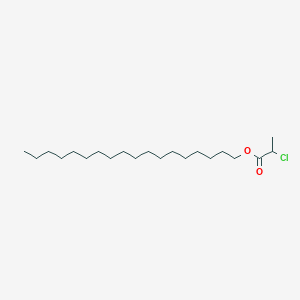
Octadecyl 2-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid. It is a compound with the molecular formula C21H41ClO2 and a molecular weight of 361.002 g/mol . This compound is characterized by the presence of a long octadecyl chain attached to the 2-chloropropanoate moiety, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2-chloropropanoate typically involves the esterification of 2-chloropropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
Octadecyl 2-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminium hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and octadecanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Octadecyl 2-chloropropanol.
Hydrolysis: 2-chloropropanoic acid and octadecanol.
科学的研究の応用
Octadecyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for potential use in drug delivery systems owing to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of surfactants and emulsifiers
作用機序
The mechanism of action of Octadecyl 2-chloropropanoate largely depends on its chemical structure. The long hydrophobic octadecyl chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in applications such as drug delivery and surfactant production. The 2-chloropropanoate moiety can undergo various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
2-Chloropropionic Acid: The parent compound of Octadecyl 2-chloropropanoate, used in similar chemical reactions.
Decyl 2-chloropropanoate: A shorter chain ester with similar chemical properties but different physical characteristics due to the shorter alkyl chain
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid environments, making it particularly useful in applications requiring amphiphilic properties .
特性
CAS番号 |
88104-31-8 |
|---|---|
分子式 |
C21H41ClO2 |
分子量 |
361.0 g/mol |
IUPAC名 |
octadecyl 2-chloropropanoate |
InChI |
InChI=1S/C21H41ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20H,3-19H2,1-2H3 |
InChIキー |
YQCZLISEEYFBDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)
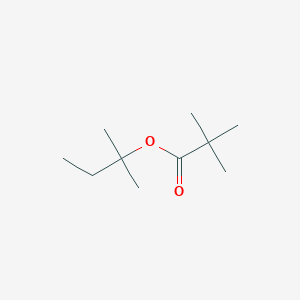
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
